(2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine
Description
(2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, and a methoxyphenyl group at position 5 of the pyrimidine ring
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-12-11(15)13-10(8)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJGJAHKXLDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250275 | |
| Record name | 5-(2-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127236-02-6 | |
| Record name | 5-(2-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127236-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxy-5-nitropyrimidine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Molecular targets may include kinases, proteases, or other enzymes involved in disease pathways. The compound’s effects are mediated through the modulation of these molecular targets, leading to altered cellular processes.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine: The methoxy group is positioned differently, which can influence its interaction with molecular targets.
(2,4)-Dihydroxy-5-(2-chlorophenyl)pyrimidine:
Uniqueness: (2,4)-Dihydroxy-5-(2-methoxyphenyl)pyrimidine is unique due to the specific positioning of the methoxy group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
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